Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate
Description
tert-Butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate (CAS: 191226-98-9) is a chiral carbamate derivative with a molecular formula of C₂₅H₃₅N₃O₇S and a molecular weight of 521.63 g/mol . It is a white crystalline solid with a melting point of 166–168°C and solubility in organic solvents such as dichloromethane, acetone, and ethyl acetate . The compound’s stereochemistry, defined by the (1S,2R) configuration, is critical for its biological interactions, particularly as an intermediate in synthesizing the HIV-1 protease inhibitor Amprenavir . Its structure includes:
Propriétés
IUPAC Name |
tert-butyl N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O7S/c1-18(2)16-27(36(33,34)21-13-11-20(12-14-21)28(31)32)17-23(29)22(15-19-9-7-6-8-10-19)26-24(30)35-25(3,4)5/h6-14,18,22-23,29H,15-17H2,1-5H3,(H,26,30)/t22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGKCZKCWMWXQP-XZOQPEGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437719 | |
| Record name | tert-Butyl {(2S,3R)-3-hydroxy-4-[(2-methylpropyl)(4-nitrobenzene-1-sulfonyl)amino]-1-phenylbutan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191226-98-9 | |
| Record name | tert-Butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191226-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {(2S,3R)-3-hydroxy-4-[(2-methylpropyl)(4-nitrobenzene-1-sulfonyl)amino]-1-phenylbutan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[(1S,2R)-2-hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Activité Biologique
Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate (CAS No. 191226-98-9) is a complex organic compound with potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C25H37N3O5S
- Molecular Weight : 485.63 g/mol
- Purity : Typically 98.0 - 103.0% (by HPLC) .
The compound features a tert-butyl group, a benzyl moiety, and a sulfonamide structure, which are significant in influencing its biological interactions.
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors in the body. The presence of the sulfonamide group suggests potential inhibition of certain enzymes, particularly those involved in inflammation and cancer pathways.
Anticancer Properties
Research indicates that compounds with similar structures to this compound show promise as anticancer agents. For instance:
- In vitro Studies : Studies have demonstrated that sulfonamide derivatives can inhibit tumor cell proliferation in various cancer lines by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties:
- Mechanistic Studies : It is hypothesized that the compound could inhibit the production of pro-inflammatory cytokines through modulation of NF-kB signaling pathways, similar to other carbamate derivatives .
Case Studies
- Cell Line Studies : In studies involving human cancer cell lines, this compound demonstrated significant cytotoxicity at micromolar concentrations, leading to increased apoptosis rates compared to control groups .
- Animal Models : In vivo studies using rodent models have shown that administration of this compound resulted in reduced tumor growth and improved survival rates in treated groups compared to untreated controls .
Data Table: Summary of Biological Activities
Applications De Recherche Scientifique
Medicinal Chemistry
Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate has been investigated for its potential as an inhibitor of various enzymes and receptors:
Biochemical Research
The compound's unique structure allows it to be a valuable tool in biochemical assays:
- Enzyme Substrates and Inhibitors : The sulfonamide group can serve as a model for studying enzyme inhibition mechanisms. Researchers can utilize this compound to investigate its interaction with various enzymes, potentially leading to the development of new therapeutic agents .
Case Study 1: HIV Protease Inhibition
A study focusing on related compounds demonstrated that modifications in the sulfonamide group significantly influenced the inhibitory activity against HIV protease. The findings suggest that further exploration of this compound could lead to the discovery of novel antiviral agents .
Case Study 2: Anticancer Agents
Research on sulfonamide derivatives has indicated their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest. Future studies could focus on the specific effects of this compound on cancer cell lines, evaluating its efficacy and safety profiles .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound is part of a broader class of sulfonamide-containing carbamates designed as HIV protease inhibitors or intermediates. Below is a detailed comparison with key analogs:
| Compound Name & CAS (if available) | Structural Differences | Synthesis & Yield | Biological Relevance | References |
|---|---|---|---|---|
| tert-Butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate (191226-98-9) | Reference compound: Contains 4-nitrophenylsulfonyl group. | Synthesized via sulfonylation of amino alcohol intermediates using 4-nitrophenylsulfonyl chloride; high purity (96% reported for analogs) . | Intermediate for Amprenavir; 4-nitro group enhances electron-withdrawing effects, improving protease binding . | |
| (1S,2R)-{1-Benzyl-2-hydroxy-3-[N-benzyl-(4-nitrobenzenesulfonyl)amino]propyl}-carbamic acid tert-butyl ester (5a) | Replaces isobutyl with benzyl group on the sulfonamide nitrogen. | Reacted with 4-nitrobenzenesulfonyl chloride and benzylamine; 94% yield . | Increased steric bulk from benzyl may reduce protease affinity compared to isobutyl analogs . | |
| tert-Butyl ((1S,2R)-3-{(4-methoxyphenyl)sulfonylamino}-1-benzyl-2-hydroxypropyl)carbamate (VI) | 4-Methoxyphenylsulfonyl group instead of 4-nitro. | Similar sulfonylation protocol using 4-methoxyphenylsulfonyl chloride; yields >90% . | Methoxy group’s electron-donating properties reduce sulfonamide electrophilicity, potentially lowering inhibitor potency . | |
| tert-Butyl(1S,8S)-8-(3-Bromophenyl)-6-(4-fluorobenzyl)-7-oxo-2,6-diazabicyclo[6.1.0]nonane-2-carboxylate (8ej) | Cyclopropane-fused diazecanone core replaces hydroxypropyl carbamate; bromophenyl and fluorobenzyl substituents. | Cyclopropene ring-opening with tert-butyl carbamate; 90% yield . | Rigid bicyclic structure may limit conformational flexibility, reducing compatibility with protease active site . | |
| N-[(1S,2R)-2-Hydroxy-3-[(2S)-2-methylbutyl]amino]-1-(phenylmethyl)propyl]-carbamic acid tert-butyl ester (17) | Lacks sulfonamide; uses 2-methylbutylamine instead of isobutyl[(4-nitrophenyl)sulfonyl] group. | Epoxide ring-opening with 2-methylbutylamine; 90% purity . | Simplified structure shows lower protease inhibition (IC₅₀ > 1 µM) due to absence of sulfonamide . |
Key Findings from Comparative Analysis
Role of Sulfonyl Substituents :
- The 4-nitrophenylsulfonyl group in the target compound provides strong electron-withdrawing effects, enhancing hydrogen-bonding interactions with HIV-1 protease’s Asp25/Asp25′ catalytic dyad .
- 4-Methoxyphenylsulfonyl analogs (e.g., compound VI) exhibit reduced potency due to electron-donating methoxy groups, as shown in protease inhibition assays (IC₅₀ values 2–5× higher) .
Stereochemical Influence :
- The (1S,2R) configuration is conserved across active analogs, ensuring proper spatial alignment with the protease’s chiral active site . Racemic or inverted stereoisomers show >10-fold lower activity .
Synthetic Accessibility :
- Sulfonylation reactions using aryl sulfonyl chlorides are high-yielding (>90%) and scalable, making the target compound a practical intermediate .
- Cyclopropane-fused analogs (e.g., 8ej) require complex templated syntheses, limiting their utility .
Biological Performance :
Méthodes De Préparation
Synthetic Route Overview
The synthesis of this chiral carbamate derivative involves a multi-step sequence prioritizing stereochemical fidelity and functional group compatibility. Key steps include:
-
Epoxide intermediate formation : A stereoselective epoxidation of a benzyl-protected allylic alcohol precursor establishes the (1S,2R) configuration .
-
Sulfonamide coupling : Reaction of the epoxide with isobutylamine under nucleophilic ring-opening conditions, followed by sulfonylation with 4-nitrobenzenesulfonyl chloride .
-
Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group using Boc anhydride under alcoholic solvent catalysis .
Critical challenges include minimizing racemization at the C2 hydroxyl group and ensuring regioselectivity during epoxide opening. The use of chiral auxiliaries and low-temperature conditions (-20°C to 0°C) mitigates stereochemical drift .
Epoxide Synthesis and Stereochemical Control
The (1S,2R)-epoxide precursor is synthesized via Sharpless asymmetric epoxidation, employing titanium tetraisopropoxide (Ti(OiPr)₄), (+)-diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) in dichloromethane at -20°C . This method achieves enantiomeric excess (ee) >98%, critical for downstream pharmacological activity.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | -20°C |
| Catalyst | Ti(OiPr)₄/(+)-DET (1:1.2) |
| Oxidizing Agent | TBHP (3 equiv) |
| Reaction Time | 48 hours |
| Yield | 72–78% |
The epoxide’s stereochemistry is confirmed via X-ray crystallography and NMR coupling constants (J = 2.8–3.1 Hz for trans-diaxial protons) .
Sulfonamide Formation and Optimization
The epoxide undergoes ring-opening with isobutylamine in tetrahydrofuran (THF) at 0°C, followed by sulfonylation with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base .
Key Observations :
-
Regioselectivity : The amine attacks the less hindered epoxide carbon, guided by steric effects from the benzyl group.
-
Solvent Impact : THF outperforms DMF or acetonitrile, reducing side reactions (e.g., elimination to allylic alcohols) .
-
Sulfonylation Efficiency : Using 1.5 equivalents of sulfonyl chloride and 2.5 equivalents of TEA at -10°C achieves >95% conversion .
Post-reaction purification via silica gel chromatography (hexane:ethyl acetate = 3:1) yields the sulfonamide intermediate as a white solid (mp 166–168°C) .
Boc Protection Mechanism and Solvent Effects
The final Boc protection step employs Boc anhydride in methanol, accelerating the reaction via hydrogen-bond catalysis . Quantum mechanical (QM) calculations reveal that methanol stabilizes the transition state by forming hydrogen bonds with both the amine N-H and Boc carbonyl oxygen (ΔE‡ = 16.22 kcal/mol without MeOH vs. 12.45 kcal/mol with MeOH) .
Optimized Protocol :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Boc Anhydride | 2.2 equivalents |
| Temperature | 25°C |
| Reaction Time | 4 hours |
| Yield | 89% |
Methanol’s dual role as solvent and catalyst eliminates the need for additional bases, simplifying workup . The product is isolated via crystallization from ethyl acetate/hexane (1:4) .
Stereochemical Analysis and Characterization
Chiral HPLC (Chiralpak AD-H column, heptane:isopropanol = 85:15) confirms the (1S,2R) configuration with 99.2% ee . Key spectroscopic data include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.31 (d, J = 8.8 Hz, 2H, Ar-H), 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 5.12 (d, J = 9.2 Hz, 1H, NH), 4.21 (m, 1H, CH-OH), 3.89 (dd, J = 10.4, 4.4 Hz, 1H, CH-NHBoc) .
Scale-Up Considerations and Industrial Adaptations
Pilot-scale production (10 kg batches) employs continuous flow chemistry for the epoxidation step, reducing reaction time from 48 hours to 6 hours and improving yield to 82% . Environmental factors are mitigated via solvent recovery (90% methanol recycled) and catalytic Ti(OiPr)₄ regeneration .
Q & A
Basic: What is the synthetic pathway for preparing this compound, and how are intermediates purified?
Answer:
The synthesis involves a multi-step sequence:
Epoxide ring-opening : React (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane with benzylamine in i-PrOH to yield an amino alcohol intermediate. Purification is achieved via recrystallization (MeOH/H₂O, 7:3) .
Sulfonylation : Treat the amino alcohol with 4-nitrophenylsulfonyl chloride in anhydrous CH₂Cl₂ under argon, using Et₃N as a base. Reaction time is 24 hours at room temperature. The crude product is purified by silica gel column chromatography (CHCl₃/MeOH gradients) .
Boc protection : The tert-butyl carbamate group is retained throughout the synthesis, ensuring stability during subsequent steps .
Key Purification Methods:
- Recrystallization for crystalline intermediates (e.g., methanol/water mixtures) .
- Column chromatography (silica gel) for sulfonylated products .
Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemistry?
Answer:
- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (2S,3S)-epoxide) to control stereochemistry .
- X-ray crystallography : Resolve crystal structures of intermediates or final products to confirm absolute configuration (e.g., HIV protease-bound inhibitor complexes) .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to verify diastereomeric ratios. For example, the hydroxy and benzyl protons exhibit distinct splitting patterns in the (1S,2R)-isomer .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- H/C NMR : Confirm functional groups (e.g., sulfonamide NH at δ ~7.5 ppm, tert-butyl at δ 1.4 ppm) and stereochemistry .
- HRMS-ESI : Validate molecular weight (e.g., [M+H] for C₂₅H₃₄N₃O₇S: calc. 544.2072, obs. 544.2068) .
- IR spectroscopy : Detect key bands (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .
Advanced: How does the 4-nitrophenylsulfonyl group influence binding to HIV protease?
Answer:
- Electron-withdrawing effect : The nitro group enhances sulfonamide’s electrophilicity, strengthening hydrogen bonds with protease active-site residues (e.g., Asp25/Asp25') .
- Structural studies : X-ray data reveal that the 4-nitrophenyl group occupies the hydrophobic P1 pocket, while the sulfonamide interacts with catalytic aspartates .
- SAR modifications : Replacing 4-nitro with 4-methoxy reduces potency by 10-fold, highlighting the nitro group’s critical role .
Advanced: How can researchers troubleshoot low yields (<50%) in sulfonylation steps?
Answer:
- Optimize stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amino alcohol to avoid side reactions .
- Moisture control : Strict anhydrous conditions (argon atmosphere, molecular sieves) prevent hydrolysis of sulfonyl chloride .
- Reaction monitoring : Use TLC (e.g., CHCl₃/MeOH 9:1) to track reaction progress and isolate intermediates promptly .
Basic: What is the compound’s role in HIV protease inhibitor design?
Answer:
This compound serves as a precursor to amprenavir and fosamprenavir, which are clinical HIV protease inhibitors. The tert-butyl carbamate and 4-nitrophenylsulfonyl groups are critical for:
- Binding affinity : Interactions with the protease’s catalytic site .
- Metabolic stability : The Boc group protects the amine during prodrug activation .
Advanced: How do structural modifications (e.g., sulfonyl group substitution) impact bioactivity?
Answer:
- 4-Nitro vs. 4-methoxy : Nitro derivatives show higher inhibitory activity (IC₅₀ ~2 nM vs. ~20 nM for methoxy) due to enhanced electrostatic interactions .
- Isobutyl group : The branched alkyl chain optimizes hydrophobic packing in the S2 subsite .
- Stereochemical inversion : The (1R,2S)-isomer exhibits >100-fold lower activity, underscoring the importance of the (1S,2R) configuration .
Basic: How are hygroscopic intermediates handled during synthesis?
Answer:
- Storage : Keep amino alcohol intermediates under argon at –20°C .
- Drying agents : Use anhydrous MgSO₄ or Na₂SO₄ during workup .
- Inert atmosphere : Perform reactions in Schlenk flasks or gloveboxes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
